molecular formula C25H21F2N3O4S B14800033 2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Cat. No.: B14800033
M. Wt: 497.5 g/mol
InChI Key: SDMYQUZEJFVJHU-UHFFFAOYSA-N
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Description

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound known for its unique structure and significant applications in medicinal chemistry. This compound is a derivative of the benzothiepin family, characterized by the presence of fluorine atoms and a triazatricyclo framework, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione involves multiple steps, starting from the preparation of the benzothiepin coreThe triazatricyclo framework is constructed via cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The scalability of the synthesis process is crucial for commercial production, and stringent quality control measures are implemented to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting specific molecular targets. For instance, it acts as an inhibitor of the cap-dependent endonuclease of influenza viruses, preventing the replication of viral RNA. This mechanism is distinct from other antiviral agents like neuraminidase inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione is unique due to its dual functional groups and the presence of fluorine atoms, which enhance its biological activity and stability. Its distinct mechanism of action as a cap-dependent endonuclease inhibitor sets it apart from neuraminidase inhibitors .

Properties

Molecular Formula

C25H21F2N3O4S

Molecular Weight

497.5 g/mol

IUPAC Name

2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C25H21F2N3O4S/c1-33-24-18(31)8-9-29-23(24)25(32)28-10-11-34-12-20(28)30(29)22-14-6-7-17(26)21(27)16(14)13-35-19-5-3-2-4-15(19)22/h2-9,20,22H,10-13H2,1H3

InChI Key

SDMYQUZEJFVJHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origin of Product

United States

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